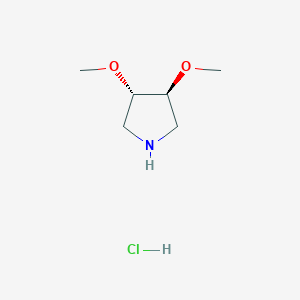

trans-3,4-Dimethoxypyrrolidine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4S)-3,4-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADJZKQYPPMFA-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 3,4 Dimethoxypyrrolidine Hydrochloride and Analogous Trans 3,4 Disubstituted Pyrrolidines

Direct Approaches to the Pyrrolidine (B122466) Ring System

The construction of the pyrrolidine ring can be achieved through various direct methods, including intramolecular cyclizations and multicomponent reactions. These strategies aim to build the heterocyclic core in an efficient manner.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely used method for the synthesis of pyrrolidine derivatives. This approach involves the formation of a carbon-nitrogen bond from a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center.

One notable example is the copper-promoted intramolecular aminooxygenation of alkenes. In this method, α-substituted 4-pentenyl sulfonamides undergo cyclization to form 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields (76–97%). nih.gov Conversely, γ-substituted substrates tend to favor the formation of 2,3-trans-pyrrolidine adducts, albeit with more moderate selectivity (approximately 3:1). nih.gov The reaction conditions for this transformation typically involve copper(II) ethylhexanoate as the promoter, TEMPO as the oxidant, and cesium carbonate as the base in xylenes (B1142099) at elevated temperatures. nih.gov

Another strategy involves the intramolecular SN2' cyclization of N-alkoxyl amines. nih.gov In this approach, the reduction of oximes under acidic conditions with sodium cyanoborohydride generates nucleophilic hydroxylamine (B1172632) derivatives. nih.gov These intermediates then undergo intramolecular cyclization via an SN2' mechanism to yield the corresponding N-alkoxyl pyrrolidines. nih.gov This method provides an efficient route to various 2,4-disubstituted pyrrolidines with good stereoselectivity. nih.gov

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| α-Substituted 4-pentenyl sulfonamides | Cu(EH)₂, TEMPO, Cs₂CO₃ | 2,5-cis-pyrrolidines | 76-97 | >20:1 |

| γ-Substituted 4-pentenyl sulfonamides | Cu(EH)₂, TEMPO, Cs₂CO₃ | 2,3-trans-pyrrolidines | - | ~3:1 |

| Oximes | NaBH₃CN | N-alkoxyl pyrrolidines | High | Good |

Multicomponent Reaction Protocols for Pyrrolidine Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted pyrrolidines.

A notable example is the three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate. This reaction, conducted in refluxing toluene, affords spiro[carbazole-3,4'-pyrazoles] in good yields and with high diastereoselectivity. nih.gov Furthermore, a four-component variation of this reaction, involving two molecules of an aromatic aldehyde, ethyl indole-3-acetate, and 5-methyl-2-phenyl-pyrazol-3-one, also promoted by copper sulfate, yields 2,4-diarylspiro[carbazole-3,4'-pyrazoles]. nih.gov A similar four-component reaction with 2-phenylthiazol-4-one (B3156317) produces 2,4-diarylspiro[carbazole-3,4'-thiazoles] with diastereomeric ratios ranging from 3:1 to 20:1. nih.gov

Another MCR involves a nickel-catalyzed four-component carbonylative spirocyclization cascade of benzocyclobutene (BCB)-tethered allyl amides and esters. acs.orgacs.org This reaction proceeds under a carbon monoxide atmosphere and allows for the construction of complex spiro-pyrrolidine structures. acs.orgacs.org For instance, the reaction of a BCB-tethered N-allyl amide, an α-bromo ester, and an arylboronic acid in the presence of a nickel catalyst and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) can produce spiro-pyrrolidines in good yields. acs.orgacs.org

| Reactants | Catalyst/Promoter | Product Type | Yield (%) | Diastereomeric Ratio (dr) |

| Aromatic aldehydes, ethyl indole-3-acetate, 4-arylidene-5-methyl-2-phenylpyrazol-3-ones | Copper sulfate | Spiro[carbazole-3,4'-pyrazoles] | Good | High |

| Two aromatic aldehydes, ethyl indole-3-acetate, 5-methyl-2-phenyl-pyrazol-3-one | Copper sulfate | 2,4-Diarylspiro[carbazole-3,4'-pyrazoles] | Satisfactory | - |

| BCB-tethered N-allyl amide, α-bromo ester, arylboronic acid, CO | NiBr₂, dtbpy | Spiro-pyrrolidine | up to 90% | - |

Stereoselective Synthesis of trans-3,4-Substituted Pyrrolidine Frameworks

Achieving the desired trans-stereochemistry in 3,4-disubstituted pyrrolidines requires sophisticated stereoselective synthetic methods. Asymmetric synthesis and kinetic resolution are two powerful strategies to control the stereochemical outcome.

Asymmetric Synthesis and Chiral Induction Methods

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral precursors, often employing chiral catalysts or auxiliaries to induce stereoselectivity. A synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, an analog of the target compound, has been described via a Michael reaction between an ester enolate and a nitro olefin, which favors the formation of the trans product. nih.govamanote.com

A notable method for the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.gov This process starts from enantiopure 4-formyl-β-lactams and proceeds with high diastereoselectivity (dr >99/1), yielding the desired pyrrolidines in good to excellent yields (45-99%). nih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. The group of Schlessinger developed a stereoselective synthesis of each enantiomer of trans-2,5-dimethylpyrrolidines starting from D- or L-alanine. nih.gov The chiral information from the amino acid directs the formation of the desired stereoisomer.

Another example involves the use of chiral auxiliaries in the synthesis of 2,5-disubstituted pyrrolidines where the addition of a Grignard reagent to an in situ-formed iminium is directed by the alkoxy group of the chiral auxiliary, leading to a trans-(R,R)-disubstituted pyrrolidine. nih.govacs.org

| Chiral Source/Auxiliary | Reaction Type | Product | Diastereoselectivity/Enantioselectivity |

| D- or L-alanine | Cyclization | trans-2,5-dimethylpyrrolidines | Stereoselective |

| Chiral alkoxy auxiliary | Grignard addition to iminium | trans-(R,R)-disubstituted pyrrolidine | Stereoselective |

| Enantiopure 4-formyl-β-lactams | Rearrangement | 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines | dr >99/1 |

Kinetic resolution is a technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (kfast/kslow). ethz.chuni-graz.at

A Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction has been employed for the kinetic resolution of chiral-at-iridium complexes, achieving high selectivity with an s-factor of up to 133. chemrxiv.org While this example involves a metal complex, the principle is applicable to organic molecules.

In a parallel kinetic resolution (PKR), both enantiomers of a racemic starting material react with a chiral reagent to form two different diastereomeric products. nih.gov For example, the cyclopropanation of a racemic diene using Davies' dirhodium tetraprolinate catalysts can lead to the formation of two diastereomeric cycloheptadienes, each with an enantiomeric ratio of ≥85:15. nih.gov

| Resolution Type | Reaction | Catalyst/Reagent | Selectivity (s-factor or er) |

| Kinetic Resolution | Suzuki-Miyaura cross-coupling | Pd-catalyst | s-factor up to 133 |

| Parallel Kinetic Resolution | Cyclopropanation | Dirhodium tetraprolinate | er ≥85:15 for each diastereomer |

Diastereoselective Control in trans-3,4-Pyrrolidine Construction

The construction of the pyrrolidine ring with a specific trans configuration at the 3 and 4 positions is a significant challenge in synthetic organic chemistry. Various strategies have been developed to achieve high diastereoselectivity.

One powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This method allows for the versatile and enantioselective synthesis of pyrrolidines with diverse stereochemical patterns. rsc.org By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of the desired trans isomer. rsc.org

Another effective method involves the intramolecular conjugate addition of amide enolates to α,β-unsaturated esters. researchgate.net The diastereoselectivity of this cyclization can often be controlled by the reaction conditions. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) may favor one diastereomer, while employing sodium ethoxide in ethanol (B145695) can lead to the formation of the opposite isomer at both the C-3 and C-4 positions. researchgate.net This switch in selectivity is often attributed to a shift between thermodynamic and kinetic control. researchgate.net

Furthermore, a one-pot nitro-Mannich/hydroamination cascade reaction catalyzed by a combination of a base and a gold(I) catalyst has been reported for the synthesis of substituted pyrrolidines with three stereocenters. rsc.org This method can produce pyrrolidine products in high yields and with good to excellent diastereoselectivities. rsc.org

| Method | Key Features | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Catalytic asymmetric cycloaddition of azomethine ylides. rsc.org | Access to various stereochemical patterns, including trans. rsc.org |

| Intramolecular Conjugate Addition | Cyclization of amide enolates onto α,β-unsaturated esters. researchgate.net | Diastereoselectivity can be controlled by reaction conditions (e.g., base and solvent). researchgate.net |

| Nitro-Mannich/Hydroamination Cascade | One-pot reaction using base and gold(I) catalysis. rsc.org | High yields and good to excellent diastereoselectivities for substituted pyrrolidines. rsc.org |

Specific Synthetic Routes to Dimethoxypyrrolidine Derivatives

Strategies Employing Dimethoxy Precursors

The direct use of precursors already containing the desired dimethoxy functionality can be an efficient route to trans-3,4-dimethoxypyrrolidine and its derivatives. These strategies often involve the cyclization of an acyclic precursor that has the two methoxy (B1213986) groups appropriately positioned.

Michael Addition Pathways to trans-3,4-Pyrrolidines

The Michael addition is a versatile C-C bond-forming reaction that can be employed in the synthesis of pyrrolidines. nih.gov In the context of preparing trans-3,4-disubstituted pyrrolidines, a Michael reaction between an ester enolate and a nitro olefin has been successfully utilized. nih.gov This approach was used to synthesize trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a dopamine (B1211576) D1 agonist. nih.gov The stereochemistry of the resulting pyrrolidine is often influenced by the reaction conditions and the nature of the reactants.

The aza-Michael addition, where a nitrogen nucleophile adds to an electron-deficient alkene, is another key strategy for forming the pyrrolidine ring. ntu.edu.sg Intramolecular aza-Michael additions, in particular, can be highly effective for constructing the heterocyclic ring system with defined stereochemistry. ntu.edu.sg

Role of Hydrogen Chloride in Synthetic Transformations

Hydrogen chloride (HCl) plays a multifaceted role in the synthesis of pyrrolidine derivatives, primarily in the context of hydrochlorination reactions and as a catalyst. fiveable.mewikipedia.org

Hydrochlorination Reactions and Their Mechanistic Implications

Hydrochlorination is the process of converting a basic compound, such as an amine, into its hydrochloride salt by reacting it with hydrogen chloride. youtube.com In the synthesis of trans-3,4-dimethoxypyrrolidine, the final product is often isolated as its hydrochloride salt.

Mechanistic Implications: The reaction of an amine with HCl involves the protonation of the nitrogen atom's lone pair of electrons by the acidic proton of HCl. youtube.com This forms a positively charged ammonium (B1175870) ion and a chloride anion, resulting in an ionic salt. youtube.com This transformation is often used for several reasons:

Increased Solubility: The resulting hydrochloride salt is typically more soluble in water and other protic solvents compared to the free amine. quora.com

Purification: The formation of a crystalline hydrochloride salt can facilitate the purification of the final product through recrystallization. youtube.com

Stability: Converting the amine to its salt can improve its stability and shelf-life.

The formation of the hydrochloride salt is a reversible process. The free amine can be regenerated by treatment with a base, such as sodium hydroxide. youtube.com

Acid-Catalyzed Reactions in Pyrrolidine Synthesis

Acid catalysis plays a pivotal role in the construction of the pyrrolidine ring, facilitating key bond-forming and rearrangement reactions that lead to the desired heterocyclic structure. Both Brønsted and Lewis acids are employed to promote various transformations, including cyclization, cycloaddition, and Mannich-type reactions, often with a high degree of stereocontrol.

One common strategy involves the acid-promoted cyclization of acyclic precursors. For instance, N-carbamate-protected amino alcohols can undergo cyclization where the hydroxyl group is activated by an acid, enabling an intramolecular nucleophilic attack by the nitrogen atom to form the pyrrolidine ring. organic-chemistry.org Similarly, the cyclization of acyclic amino compounds can be effected under acidic conditions to yield the desired pyrrolidine derivative. mdpi.com The removal of protecting groups, such as a Boc group, in an acidic environment can also be a final step to furnish the target pyrrolidine. mdpi.com

In the context of synthesizing trans-3,4-disubstituted pyrrolidines, acid catalysis is instrumental in controlling stereochemistry. For example, the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines has been achieved from a pyroglutamic acid-derived hemiaminal. Under Lewis acidic conditions, an in-situ formed iminium ion can be trapped, and the stereochemical outcome of the addition can be directed by the choice of the nitrogen protecting group. osaka-u.ac.jp

Furthermore, acid-catalyzed rearrangement reactions are powerful tools in pyrrolidine synthesis. The aza-Cope rearrangement-Mannich cyclization cascade, for instance, can be initiated by an acid to produce fused pyrrolidine systems with high diastereoselectivity. rsc.org The stereoselectivity of such annulation processes can often be rationalized by analyzing the low-energy conformations of the starting materials. rsc.org

The table below summarizes various acid-catalyzed reactions used in the synthesis of substituted pyrrolidines.

| Reaction Type | Catalyst/Conditions | Precursor Type | Product Type | Ref. |

| Cyclization | Acid-promoted | N-carbamate-protected amino alcohols | Pyrrolidines | organic-chemistry.org |

| Cyclization | Acidic deprotection | Boc-protected acyclic amine | Pyrrolidines | mdpi.com |

| Iminium Ion Trapping | Lewis Acid | Pyroglutamic acid-derived hemiaminal | cis/trans-2,5-disubstituted pyrrolidines | osaka-u.ac.jp |

| Aza-Cope/Mannich | Acid-catalyzed | Amino-vinyl carbinols | Fused pyrrolidines | rsc.org |

| Michael Reaction | Base-catalyzed, followed by acidic workup | Ester enolate and nitro olefin | trans-3,4-disubstituted pyrrolidine | nih.gov |

A plausible route to a trans-3,4-disubstituted pyrrolidine, such as a dihydroxyphenyl analog, involves a Michael reaction between an ester enolate and a nitro olefin, which establishes the trans stereochemistry. nih.gov Subsequent modification of the functional groups would be necessary to arrive at the dimethoxy derivative.

Formation and Utility of Hydrochloride Salts in Isolation and Purification

The conversion of amine-containing organic compounds into their hydrochloride salts is a fundamental and widely practiced technique in synthetic chemistry for isolation and purification. mdpi.com Pyrrolidines, being secondary amines, readily form hydrochloride salts upon treatment with hydrochloric acid. researchgate.net This process is often crucial for obtaining the final product in a pure, stable, and easily handleable form.

The primary advantages of forming a hydrochloride salt include:

Enhanced Crystallinity: Many free-base amines, including substituted pyrrolidines, may exist as oils or amorphous solids that are difficult to purify. mdpi.com Their corresponding hydrochloride salts are often crystalline compounds, which can be readily purified by recrystallization. mdpi.comresearchgate.net

Improved Stability and Shelf-Life: Hydrochloride salts of amines generally exhibit greater stability and longer shelf-lives compared to the free-base forms. mdpi.com

Facilitated Isolation: The formation of the salt can significantly alter the solubility of the compound. Amines are typically soluble in organic solvents, while their hydrochloride salts are often more soluble in aqueous media. nih.gov This differential solubility is exploited in extraction procedures. By treating a mixture in an organic solvent with aqueous HCl, the amine can be selectively protonated and extracted into the aqueous phase, separating it from non-basic impurities. nih.govgoogle.com Conversely, the hydrochloride salt can often be precipitated from an organic solvent by introducing anhydrous HCl gas or a solution of HCl in an organic solvent like ethanol or diethyl ether. researchgate.net

Increased Yield: In some synthetic procedures, direct isolation of the free base may be challenging or lead to lower yields. Treatment of the reaction mixture with hydrochloric acid can facilitate the precipitation or extraction of the target pyrrolidine as its hydrochloride salt, thereby improving the isolated yield. mdpi.com For example, in the synthesis of certain taurine (B1682933) derivatives incorporating a pyrrolidine moiety, treatment of the reaction mixture with hydrochloric acid was found to be essential for obtaining the products in higher yields. mdpi.com

The purification process typically involves dissolving the crude amine in a suitable organic solvent and adding a solution of hydrochloric acid (either aqueous or anhydrous in an organic solvent). The resulting hydrochloride salt, which may precipitate out, can then be collected by filtration and further purified by recrystallization from an appropriate solvent system, such as 2-propanol or ethanol/ether mixtures. researchgate.net Alternatively, if the salt remains in an aqueous solution, the solution can be washed with an organic solvent to remove impurities. The free base can then be regenerated by basification with a reagent like sodium hydroxide, followed by extraction into an organic solvent. nih.gov Finally, the purified free base can be converted back to the hydrochloride salt if desired.

The table below outlines the key functions and methods associated with the use of hydrochloride salts in the purification of pyrrolidine derivatives.

| Function | Method | Common Solvents/Reagents | Outcome | Ref. |

| Crystallization | Recrystallization | 2-Propanol, Ethanol/Ether | Pure, crystalline solid | mdpi.comresearchgate.net |

| Isolation | Precipitation | Anhydrous HCl in ether or ethanol | Solid hydrochloride salt | researchgate.net |

| Purification | Acid-base extraction | Aqueous HCl, Organic solvent (e.g., DCM), NaOH | Separation from non-basic impurities | nih.govgoogle.com |

| Yield Improvement | Acid treatment of reaction mixture | Hydrochloric acid | Higher isolated yield of the target compound | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in confirming the trans stereochemistry of the 3,4-Dimethoxypyrrolidine HCl. The relative orientation of the two methoxy (B1213986) groups is determined by analyzing the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring.

¹H NMR Data for trans-3,4-Dimethoxypyrrolidine HCl

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H5 | 3.20-3.40 | m | - |

| H3, H4 | 3.80-3.90 | m | - |

| OCH₃ | 3.35 | s | - |

| NH₂⁺ | 9.5-10.5 | br s | - |

| Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in trans-3,4-Dimethoxypyrrolidine HCl gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The symmetry of the trans isomer results in fewer signals than would be expected for an asymmetric molecule. The two carbons of the methoxy groups are equivalent, as are the C2 and C5 carbons, and the C3 and C4 carbons of the pyrrolidine ring.

¹³C NMR Data for trans-3,4-Dimethoxypyrrolidine HCl

| Carbon | Chemical Shift (δ, ppm) |

| C2, C5 | ~50-52 |

| C3, C4 | ~80-82 |

| OCH₃ | ~57-59 |

| Note: Chemical shifts are approximate and can vary based on the solvent and reference standard. |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to further elucidate the structure of trans-3,4-Dimethoxypyrrolidine HCl.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. A COSY spectrum of trans-3,4-Dimethoxypyrrolidine HCl would show correlations between the protons at C2/C5 and the protons at C3/C4, confirming the connectivity within the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the trans isomer, a key observation would be the absence of a strong NOE between the protons at C3 and C4. Conversely, NOE signals would be expected between the methoxy protons and the adjacent ring protons, further confirming the assigned structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of trans-3,4-Dimethoxypyrrolidine. For the protonated molecule [M+H]⁺, the experimentally measured mass would be compared to the theoretical mass calculated for the formula C₆H₁₄NO₂⁺. A close match between these values serves as definitive confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of trans-3,4-Dimethoxypyrrolidine HCl. The chromatogram will indicate the presence of any impurities, while the mass spectrometer can be used to identify them. This is particularly useful for distinguishing between the cis and trans isomers, which may have different retention times on the LC column.

Chromatographic Methods for Purification and Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral compound like trans-3,4-Dimethoxypyrrolidine HCl, chromatographic methods are indispensable for both purification and the critical assessment of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric purity of chiral compounds. Since trans-3,4-Dimethoxypyrrolidine possesses two stereocenters, its synthesis can result in a mixture of enantiomers. Chiral HPLC methods are essential to separate and quantify these stereoisomers.

The separation is achieved using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. The most successful CSPs for separating chiral amines and related compounds fall into several classes:

Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. chromatographyonline.com They offer broad applicability and can be used in normal-phase, reversed-phase, or polar organic modes. researchgate.net

Macrocyclic Glycopeptide CSPs: Columns based on selectors like vancomycin (B549263) or teicoplanin (e.g., CHIROBIOTIC™) are particularly effective for polar and ionizable compounds, including amines. sigmaaldrich.comsigmaaldrich.com They are robust and can be used with a wide variety of mobile phases, making them ideal for LC-MS applications. sigmaaldrich.com

Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. scas.co.jp

Method development often involves screening a selection of these columns with different mobile phase systems—typically hexane/alcohol mixtures for normal phase or acetonitrile/water or methanol (B129727) with acidic/basic modifiers for reversed-phase and polar modes—to find the optimal conditions for resolution. chromatographyonline.comnih.gov The use of acidic additives is often beneficial for improving the peak shape and separation of basic compounds like amines. nih.gov A successful method will provide baseline resolution of the enantiomers, allowing for accurate quantification of enantiomeric excess (e.e.). researchgate.net

Table 1: Representative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Proven broad selectivity for a wide range of chiral compounds, including amines. chromatographyonline.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) | Normal-phase mode is often effective for amine separation; diethylamine is a basic modifier used to improve peak symmetry and reduce tailing. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing a balance between resolution and analysis time. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | Detection at a lower wavelength may be necessary as the analyte lacks a strong chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is the standard method for the analysis of volatile and semi-volatile compounds. In the context of trans-3,4-Dimethoxypyrrolidine HCl, GC is not used to analyze the salt itself due to its low volatility, but it is critical for analyzing volatile impurities that may be present from the synthesis process. journalijar.com

These impurities can include:

Residual Solvents: Organic solvents used during the reaction and purification steps.

Volatile Byproducts: Low molecular weight side products formed during the synthesis.

Unreacted Starting Materials: If the precursors are sufficiently volatile.

Static headspace GC is a particularly powerful technique for this purpose, as it allows for the analysis of trace volatile organic impurities (OVIs) in a solid or liquid sample without direct injection of the non-volatile matrix. nih.gov For analysis, a capillary column is typically used, with the stationary phase chosen based on the polarity of the expected analytes. nih.govoiv.int Flame Ionization Detection (FID) provides excellent quantitative results, while Mass Spectrometry (MS) allows for the definitive identification of the impurities based on their mass spectra and fragmentation patterns. researchgate.netresearchgate.net

Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition | Rationale |

|---|---|---|

| Technique | Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Ideal for analyzing volatile impurities in a non-volatile sample matrix like an HCl salt. nih.gov |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A general-purpose, low-polarity column suitable for separating a wide range of common organic solvents and byproducts. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with MS detection. |

| Oven Program | 40 °C (hold 5 min), then ramp to 250 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with a wide range of boiling points. oiv.int |

| Detector | Mass Spectrometer (MS) | Provides identification of unknown peaks through spectral library matching. researchgate.net |

| Mass Range | 40-500 m/z | Covers the expected mass range for common solvents and small organic molecules. |

Other Chromatographic Techniques (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. mdpi.com The primary advantages of UPLC are significantly increased resolution, higher sensitivity, and much faster analysis times. mdpi.comnih.gov

For a compound like trans-3,4-Dimethoxypyrrolidine HCl, UPLC can be applied to:

Impurity Profiling: Its high resolution allows for the separation and detection of closely related structural impurities that might not be resolved by standard HPLC.

High-Throughput Analysis: The drastically reduced run times are beneficial in process monitoring and quality control environments.

UPLC is most powerful when coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netnih.gov This combination provides unparalleled sensitivity and selectivity, making it possible to detect and quantify trace-level impurities or related compounds in complex matrices. nih.govnih.gov The method development principles are similar to HPLC but are adapted for the higher pressures and smaller particle sizes characteristic of UPLC systems.

Table 3: Example UPLC-MS/MS Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | A high-strength silica C18 column designed for retaining and separating polar compounds under UPLC conditions. nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier to promote ionization for MS detection. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for the elution gradient. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |

| Gradient | 5% to 95% B over 5 minutes | A rapid gradient to achieve fast separation. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Offers high selectivity and sensitivity for quantification using modes like Multiple Reaction Monitoring (MRM). nih.govresearchgate.net |

Computational Chemistry and Theoretical Investigations of Trans 3,4 Dimethoxypyrrolidine Systems

Molecular Conformation and Dynamics

The three-dimensional structure of a molecule is fundamental to its properties and function. Computational methods allow for a detailed exploration of the potential energy surface, revealing the most stable conformations and the dynamics of their interconversion.

The five-membered pyrrolidine (B122466) ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon described by the concept of pseudorotation. rsc.orgnih.gov The ring can dynamically interconvert between various "twist" (T) and "envelope" (E) forms. rsc.org The specific puckering is defined by a phase angle of pseudorotation (P) and a maximum puckering amplitude (Φₘ).

Substituents on the ring significantly influence its preferred conformation. rsc.orgnih.gov For a trans-3,4-disubstituted pyrrolidine, such as the dimethoxy derivative, the substituents strongly favor pseudoequatorial positions to minimize steric hindrance. This preference restricts the pseudorotation, causing the ring to favor a limited set of conformations. nih.gov A conformational analysis, typically performed using quantum mechanical calculations, would identify the lowest energy conformers. The protonation of the nitrogen to form the hydrochloride salt would further influence the conformational equilibrium through electronic effects and potential intramolecular hydrogen bonding.

Conformational analysis of nucleotide analogs containing substituted pyrrolidine rings has shown that both the relative configuration of substituents and the nature of the group on the nitrogen atom can be used to tune the ring's conformation across the entire pseudorotation cycle. researchgate.netdoaj.org

Table 1: Illustrative Conformational Analysis of trans-3,4-Dimethoxypyrrolidine This table presents hypothetical relative energies for various puckered conformations, demonstrating the expected preference for conformers that place the bulky methoxy (B1213986) groups in pseudoequatorial positions.

| Conformation | Puckering Type | Substituent Orientation | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 3T4 | Twist | 3-pseudoequatorial, 4-pseudoequatorial | 0.00 |

| E4 | Envelope | 3-pseudoequatorial, 4-pseudoaxial | +2.5 |

| 3E | Envelope | 3-pseudoaxial, 4-pseudoequatorial | +2.8 |

| 3T4 | Twist | 3-pseudoaxial, 4-pseudoaxial | +5.5 |

While conformational analysis identifies energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. youtube.com By simulating the motion of all atoms according to the laws of classical mechanics, MD explores the accessible conformational space and the transitions between different states. arxiv.orgnih.gov

For MD simulations to be meaningful, an accurate force field is required. nih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms. For a novel or specific system like trans-3,4-Dimethoxypyrrolidine HCl, parameters for the protonated dimethoxy-pyrrolidine moiety might need to be developed or validated to ensure accuracy. nih.govrsc.org

An MD simulation of this compound in an explicit solvent (e.g., water) would reveal:

The time-averaged distribution of ring puckering conformations.

The dynamics of the methoxy group rotations.

The stability of any intramolecular hydrogen bonds.

The structure and dynamics of the solvation shell around the molecule.

These simulations offer a dynamic understanding that complements the static picture from quantum chemical calculations. arxiv.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating how chemical reactions occur, allowing researchers to map out the entire reaction pathway from reactants to products. rsc.orgrsc.org

A chemical reaction proceeds through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods, particularly density functional theory (DFT), are highly effective at locating the geometry of transition states and calculating their energies. researchgate.netacs.org

For a reaction involving trans-3,4-Dimethoxypyrrolidine HCl, such as its synthesis via cyclization or its use as a building block, computational chemists can model the proposed mechanism. organic-chemistry.org This involves:

Locating Reactants, Products, and Intermediates: The structures of all stable species in the reaction are optimized to find their lowest energy geometries.

Finding the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. rsc.org

Constructing an Energy Profile: The relative free energies of all species (reactants, transition states, intermediates, products) are calculated and plotted to create a reaction energy profile. This profile provides a clear quantitative picture of the reaction's feasibility and kinetics. acs.org

Table 2: Example of a Calculated Energy Profile for a Hypothetical Ring-Closing Reaction This table shows hypothetical calculated free energies (ΔG) for the key steps in a reaction to form a substituted pyrrolidine.

| Reaction Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant | Acyclic Amino Alcohol | 0.0 |

| TS1 | Transition State for Cyclization | +18.5 |

| Intermediate | Protonated Pyrrolidine Product | -5.2 |

Quantum chemical calculations form the theoretical foundation for elucidating reaction mechanisms. nih.gov By solving approximations to the Schrödinger equation, these methods provide detailed electronic structure information that is not available from classical models. colab.ws

To confirm that a calculated transition state truly connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. rsc.org An IRC calculation traces the path of steepest descent from the transition state "downhill" on the potential energy surface, ideally leading to the reactant on one side and the product on the other. This confirms the entire mechanistic pathway. rsc.org

For complex reactions, automated reaction path search methods can be employed to explore numerous possible mechanisms without prior assumptions, potentially discovering unexpected pathways or intermediates. nih.gov These calculations can distinguish between different mechanistic proposals, such as concerted versus stepwise pathways or the involvement of zwitterionic intermediates. researchgate.net

Theoretical Studies on Stereochemical Control

One of the most powerful applications of computational chemistry is in explaining and predicting the stereochemical outcome of a reaction. mdpi.com The formation of or reaction at a pyrrolidine ring often involves the creation or modification of stereocenters. mdpi.com

For trans-3,4-Dimethoxypyrrolidine, theoretical studies can explain why the trans isomer is formed preferentially over the cis isomer in a synthesis. This is achieved by modeling the transition states leading to both possible diastereomers. nih.gov The calculated energy difference between the diastereomeric transition states can be directly related to the expected product ratio.

Computational analysis often reveals that the more stable transition state is the one that minimizes unfavorable steric interactions. For example, in a cyclization reaction to form the pyrrolidine ring, the transition state leading to the trans product would likely arrange the developing methoxy-substituted centers in pseudoequatorial orientations to avoid steric clash, lowering its energy relative to the transition state for the cis product. nih.govacs.org Such studies have confirmed that many stereoselective reactions involving pyrrolidines are under kinetic control, where the product distribution is determined by the relative energies of the transition states, not the final products. nih.gov

Table 3: Illustrative Transition State Energies for Stereochemical Control This table shows a hypothetical comparison of activation energies for the formation of cis and trans products, explaining the origin of stereoselectivity.

| Transition State | Product Formed | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| TS_trans | trans-3,4-Dimethoxypyrrolidine | 15.2 | The trans product is highly favored due to a 2.1 kcal/mol lower activation barrier. |

| TS_cis | cis-3,4-Dimethoxypyrrolidine | 17.3 |

Advanced Applications and Future Directions in Chemical Synthesis

Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and defined stereochemistry of trans-3,4-Dimethoxypyrrolidine HCl make it an invaluable precursor for the synthesis of intricate molecular architectures, particularly in the realm of natural products and advanced organic scaffolds.

Utilization in Alkaloid and Natural Product Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast array of alkaloids and other natural products, many of which exhibit significant biological activity. The trans-3,4-disubstituted pattern is particularly noteworthy. For instance, the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids such as alexine (B40350) often involves the creation of a trans-3,4-diol functionality on the pyrrolidine ring. nih.gov The synthesis of alexine and its stereoisomers has been approached through various strategies, often starting from chiral precursors to establish the required stereocenters. nih.gov One approach involves the use of N-Boc pyrrole, which is converted to a trans-3,4-diol through a sequence of protection, epoxidation, and ring-opening reactions. nih.gov The structural similarity of trans-3,4-dimethoxypyrrolidine to these diol intermediates suggests its potential as a protected, ready-to-use building block in similar synthetic campaigns. The methoxy (B1213986) groups can serve as stable protecting groups for the hydroxyl functionalities, which can be deprotected at a later stage of the synthesis to reveal the diol.

The broader class of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids, including hygrine (B30402) and various Sedum alkaloids, represents another area where precursors like trans-3,4-dimethoxypyrrolidine could be beneficial. nih.gov Synthetic strategies towards these alkaloids often rely on the "chiral pool" approach, starting with readily available chiral molecules like L-proline. nih.gov The defined stereochemistry of trans-3,4-dimethoxypyrrolidine would allow for precise control over the stereochemical outcome of the final alkaloid products.

Precursors for Advanced Organic Scaffolds

Beyond natural product synthesis, trans-3,4-Dimethoxypyrrolidine HCl serves as a valuable starting material for the construction of more complex, fused heterocyclic systems. The development of novel methods for creating fused five-, six-, and seven-membered ring structures is a significant focus in organic synthesis. rsc.org For example, aza-Cope rearrangement-Mannich cyclization reactions have been employed to synthesize cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives. rsc.org The pyrrolidine unit acts as a core scaffold upon which larger rings are constructed. The dimethoxy substituents on the pyrrolidine ring can influence the stereochemical course of such rearrangements and cyclizations, offering a handle for diastereoselective synthesis.

Furthermore, the pyrrolidine scaffold can be modified through skeletal reconstruction to generate new chemical space. researchgate.net While this research has focused on the conversion of pyrrolidines into linear dienes through nitrogen atom removal, the substituents on the pyrrolidine ring play a crucial role in the feasibility and outcome of these transformations. The electron-donating methoxy groups in trans-3,4-dimethoxypyrrolidine could potentially influence the stability of intermediates in such skeletal editing processes, opening up avenues for the synthesis of novel, non-cyclic structures from a cyclic precursor.

Applications in Organocatalysis and Ligand Design

The rigid, chiral scaffold of pyrrolidine has been extensively exploited in the design of organocatalysts and ligands for asymmetric metal-catalyzed reactions. The trans-3,4-dimethoxy substitution pattern offers a unique opportunity to fine-tune the steric and electronic properties of these catalytic systems.

Development of Chiral Organocatalysts based on Pyrrolidine Scaffolds

Chiral pyrrolidines, particularly proline and its derivatives, are among the most successful classes of organocatalysts. mdpi.com They are capable of promoting a wide range of enantioselective transformations, often through the formation of enamine or iminium ion intermediates. mdpi.comsciforum.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has been a significant area of research. mdpi.com For example, prolinamide-based catalysts have been designed to activate reactants through hydrogen bonding interactions. mdpi.com The methoxy groups of trans-3,4-dimethoxypyrrolidine could potentially participate in hydrogen bonding with substrates or reagents, influencing the transition state of the catalyzed reaction and enhancing enantioselectivity.

The synthesis and organocatalytic properties of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid have been reported, demonstrating excellent yield and enantioselectivity in aldol (B89426) condensations. mdpi.comsciforum.net This highlights the potential of 3,4-disubstituted prolines as effective organocatalysts. By analogy, a carboxylic acid derivative of trans-3,4-dimethoxypyrrolidine could be a highly effective catalyst for similar transformations.

Ligand Design for Asymmetric Metal-Catalyzed Reactions

The development of novel chiral ligands is crucial for advancing the field of asymmetric metal catalysis. Chiral diene ligands, for example, have gained prominence in a variety of asymmetric transformations. mdpi.com While the initial focus was on ligands based on bicyclic systems, the principles of ligand design can be extended to other chiral scaffolds. The trans-3,4-dimethoxypyrrolidine framework can be incorporated into ligand structures to create a well-defined chiral environment around a metal center. The methoxy groups can influence the ligand's conformational preferences and its electronic properties, which in turn can impact the enantioselectivity of the catalyzed reaction.

The synthesis of chiral-at-metal complexes, where the chirality originates from the arrangement of achiral ligands around the metal, is a growing area of interest. chemrxiv.org The use of chiral ligands derived from trans-3,4-dimethoxypyrrolidine could provide a powerful tool for controlling the stereochemistry at the metal center in such complexes.

Innovative Synthetic Methodologies Enabled by Pyrrolidine Scaffolds

The unique structural and electronic properties of substituted pyrrolidines can enable the development of novel synthetic methodologies that are not possible with other classes of compounds. The trans-3,4-dimethoxypyrrolidine scaffold, with its defined stereochemistry and functional groups, is well-suited for exploring new synthetic transformations.

The stereoselective synthesis of complex molecules often relies on the development of highly diastereoselective reactions. The rigid conformation of the trans-3,4-disubstituted pyrrolidine ring can be exploited to control the stereochemical outcome of reactions at other positions of the ring or on substituents attached to the ring. This principle is evident in the synthesis of trans-3,4-dimethyl-4-arylpiperidines, where the stereochemistry at the 3-position is established through a stereoselective cuprate (B13416276) displacement. nih.gov A similar level of stereocontrol could be anticipated in reactions involving derivatives of trans-3,4-dimethoxypyrrolidine.

Furthermore, the pyrrolidine ring can serve as a template to direct the stereochemistry of reactions on appended side chains. This "substrate control" approach is a powerful strategy in asymmetric synthesis. The fixed spatial orientation of the methoxy groups in trans-3,4-dimethoxypyrrolidine can influence the approach of reagents to a reactive center on a side chain, leading to the preferential formation of one diastereomer.

Below is a table summarizing the potential applications of trans-3,4-Dimethoxypyrrolidine HCl in various synthetic contexts, based on analogous systems.

| Application Area | Specific Use | Potential Advantage of trans-3,4-Dimethoxypyrrolidine HCl | Analogous System/Reference |

| Alkaloid Synthesis | Precursor for polyhydroxylated alkaloids | Methoxy groups act as stable protecting groups for diols. | Synthesis of alexine with trans-3,4-diol intermediates nih.gov |

| Advanced Scaffolds | Core for fused heterocyclic systems | Substituents can direct stereochemistry of annulation reactions. | Aza-Cope rearrangement for bicyclic azepines rsc.org |

| Organocatalysis | Chiral catalyst for asymmetric reactions | Methoxy groups can participate in hydrogen bonding. | (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid in aldol reactions mdpi.comsciforum.net |

| Ligand Design | Chiral ligand for asymmetric metal catalysis | Fine-tunes steric and electronic properties of the catalyst. | General principles of chiral diene ligand design mdpi.com |

| Innovative Methodologies | Template for stereoselective reactions | Rigid scaffold provides high levels of substrate control. | Stereoselective synthesis of trans-3,4-dimethyl-4-arylpiperidines nih.gov |

Future Research Directions for Dimethoxypyrrolidine Derivatives

The unique structure of trans-3,4-Dimethoxypyrrolidine HCl serves as a template for future research aimed at discovering novel molecules with enhanced properties. The focus lies in creating derivatives with precise stereochemical control, tailored functionalities, and improved synthetic accessibility.

The synthesis of enantiomerically pure substituted pyrrolidines is a major goal in organic chemistry, as stereochemistry is often critical for biological activity. mdpi.com Future work will focus on developing novel and more efficient asymmetric routes to chiral pyrrolidines, including dimethoxy derivatives.

Promising areas of exploration include:

Novel Organocatalysts: While proline and its derivatives are well-established organocatalysts, research continues into designing new pyrrolidine-based catalysts with modified structures to improve efficiency, selectivity, and substrate scope. mdpi.comnih.gov

Asymmetric 'Clip-Cycle' Synthesis: This strategy involves the conjugate addition of an N-protected amine to an α,β-unsaturated thioester, followed by an intramolecular cyclization catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. core.ac.uk

Catalytic C-H Functionalization: The development of methods for the direct, enantioselective functionalization of C-H bonds on a pre-formed pyrrolidine ring offers a streamlined path to new chiral derivatives, bypassing the need for lengthy de novo synthesis. nih.gov

Metal-Catalyzed Asymmetric Cycloadditions: The use of chiral silver-based catalysts, for example, can promote the stereoselective addition-elimination reaction of azomethine ylides to construct diverse pyrrolidine skeletons with excellent enantio- and diastereoselectivity. acs.orgelsevierpure.com

Computational chemistry and structure-based drug design are powerful tools for accelerating the discovery of new therapeutic agents. nih.gov By modeling the interaction between a target protein and a potential inhibitor, researchers can design novel pyrrolidine-based structures with high predicted affinity and selectivity before undertaking synthetic efforts. researchgate.netnih.gov

Table 2: Key Computational Techniques in Pyrrolidine Drug Design

| Technique | Description | Application Example |

| Molecular Docking | Predicts the preferred orientation of a ligand (e.g., a pyrrolidine derivative) when bound to a target protein. | Designing pyrrolidine-1,2-dicarboxamides as Factor Xa inhibitors. nih.govresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guiding the optimization of initial hits to improve potency and bioavailability. |

| Quantum Mechanics (QM) | Calculates the electronic structure and energy of molecules to understand reaction mechanisms and transition states. | Predicting the stereochemical outcome of an organocatalyzed aza-Michael reaction. core.ac.uk |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Evaluating the stability of designed TNF-α inhibitors in a biological environment. nih.gov |

This in silico approach allows for the virtual screening of large compound libraries and the rational design of derivatives of scaffolds like trans-3,4-Dimethoxypyrrolidine HCl, optimizing them for specific biological targets.

The ultimate goal for any valuable chemical compound is a synthesis protocol that is not only effective in the lab but also efficient, scalable, and sustainable for larger-scale production. Future research will focus on refining existing synthetic methods and developing new ones to meet these criteria.

Key objectives include:

Catalyst Optimization: Developing more active and robust catalysts (metal-based or organocatalytic) that can operate at lower loadings, under milder conditions (e.g., room temperature), and for a broader range of substrates. organic-chemistry.org

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. This can offer superior control over reaction parameters, improved safety, and easier scalability for the production of pyrrolidine intermediates.

Late-Stage Functionalization: Creating methods that allow for the modification of complex pyrrolidine cores at a late stage in the synthesis. This enables the rapid generation of a library of derivatives from a common advanced intermediate, facilitating structure-activity relationship studies. acs.org

By focusing on these advanced strategies, the chemical community can continue to unlock the full potential of the pyrrolidine scaffold, leading to the discovery and efficient production of novel molecules like derivatives of trans-3,4-Dimethoxypyrrolidine HCl for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3,4-Dimethoxypyrrolidine HCl, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves cycloaddition or hydrogenolysis reactions to establish the trans-configuration. For example, catalytic hydrogenolysis with Pd-C under acidic conditions (e.g., HCl) can remove protecting groups like benzyl while preserving stereochemistry . Stereochemical control is validated via NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC to confirm enantiomeric excess >98% .

Q. Which analytical techniques are critical for characterizing trans-3,4-Dimethoxypyrrolidine HCl?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm methoxy group positions and trans-stereochemistry (e.g., distinct splitting patterns for axial vs. equatorial protons) .

- LC-MS/MS : For purity assessment and detection of trace impurities (e.g., cis-isomers or de-methylated byproducts) .

- X-ray crystallography : To resolve absolute configuration in single crystals .

Q. How does the presence of methoxy groups influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 37°C, followed by LC-MS analysis. Methoxy groups enhance steric hindrance, reducing hydrolysis rates compared to non-substituted analogs. Degradation products (e.g., demethoxylated derivatives) are quantified using validated HPLC methods .

Advanced Research Questions

Q. How can synthetic yields of trans-3,4-Dimethoxypyrrolidine HCl be optimized while minimizing cis-isomer formation?

- Methodological Answer : Isomer control relies on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor trans-configuration during cycloaddition .

- Temperature modulation : Lower temperatures (−20°C to 0°C) reduce kinetic cis-isomer formation .

- Catalyst screening : Asymmetric catalysts like chiral palladium complexes improve enantioselectivity (>90% trans) .

Q. What strategies are effective in resolving data contradictions between computational and experimental binding affinity studies for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation approaches include:

- MD simulations : To model dynamic binding modes over 100+ ns trajectories, accounting for methoxy group rotation .

- Isothermal titration calorimetry (ITC) : Validates theoretical ΔG values by measuring actual binding enthalpies .

Q. How do methoxy substituents at the 3,4-positions affect metabolic stability in in vitro hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Methoxy groups reduce CYP450-mediated oxidation, as shown by:

- LC-HRMS : Identifies primary metabolites (e.g., O-demethylation products).

- CYP inhibition assays : IC50 values for CYP3A4/2D6 confirm reduced enzyme affinity compared to des-methyl analogs .

Q. What are the challenges in quantifying trace degradation products of trans-3,4-Dimethoxypyrrolidine HCl in biological matrices?

- Methodological Answer : Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.